2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide
Description
This compound features a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group at position 3, linked to a 2-oxopyridin-1(2H)-yl moiety. The pyridinone ring is further connected via an acetamide bridge to a 3-ethylphenyl group. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery .
Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-2-15-4-3-5-19(12-15)25-20(29)14-28-13-17(8-11-21(28)30)23-26-22(27-31-23)16-6-9-18(24)10-7-16/h3-13H,2,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKZTPIEBCJMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-ethylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 377.9 g/mol. The structure includes a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 377.9 g/mol |
| LogP | 5.4 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 11 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the 1,2,4-oxadiazole structure. For instance, derivatives similar to this compound have demonstrated significant bactericidal effects against various strains of bacteria, including Staphylococcus spp. and other Gram-positive and Gram-negative pathogens . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. Notably, compounds within this structural class have been evaluated for their effects on L929 normal fibroblast cells and various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). Results indicate that some derivatives can enhance cell viability in normal cells while exhibiting cytotoxic effects on cancer cells at higher concentrations .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells:
- Inhibition of Enzymatic Activity : The oxadiazole ring can act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
- DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate with DNA, disrupting replication processes in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives are known to induce oxidative stress in target cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The results showed that compounds similar to our target compound exhibited MIC values lower than standard antibiotics like ciprofloxacin .
Study 2: Cytotoxicity Profiling
Another research effort focused on the cytotoxic effects of oxadiazole derivatives on cancer cell lines. The findings indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity against A549 and HepG2 cells while maintaining low toxicity toward L929 cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related analogs from the evidence:
*Calculated based on molecular formula.
Key Observations
Structural Variations: The target compound’s 3-ethylphenyl-acetamide group distinguishes it from analogs like 11g–11i, which feature isopropyl-acetamide and chlorophenoxy/p-tolyloxy side chains . Ethyl groups may offer intermediate lipophilicity compared to bulkier isopropyl or smaller methyl groups.
Physicochemical Properties: Melting points for 11g–11i range from 108–135°C, correlating with substituent polarity and crystallinity. The target compound’s melting point is unreported but likely higher due to its rigid pyridinone-oxadiazole core. HPLC purity >99.7% in 11g–11i suggests robust synthetic protocols, which may be applicable to the target compound .
Biological Relevance: Compounds like 11g–11i are potent non-covalent proteasome inhibitors, with IC₅₀ values in the nanomolar range . Analogs with morpholine-sulfonyl groups (e.g., ) target kinase pathways, highlighting the acetamide-oxadiazole scaffold’s versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
